Ethyl 3-(chlorosulfonyl)propanoate
Overview
Description
Ethyl 3-(chlorosulfonyl)propanoate: is an organic compound with the molecular formula C5H9ClO4S. It is a chlorosulfonyl derivative of ethyl propanoate and is primarily used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both ester and chlorosulfonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(chlorosulfonyl)propanoate can be synthesized through the chlorosulfonation of ethyl propanoate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 3-(sulfonyl)propanoate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Esters: Formed through substitution with alcohols.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Ethyl 3-(chlorosulfonyl)propanoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of sulfonamide and sulfonate derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-(chlorosulfonyl)propanoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids.
Comparison with Similar Compounds
Ethyl 3-(sulfonyl)propanoate: Lacks the chlorosulfonyl group and is less reactive.
Methyl 3-(chlorosulfonyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 3-(chlorosulfonyl)propanoate: Similar structure but with a propyl ester group.
Uniqueness: this compound is unique due to the presence of both ester and chlorosulfonyl functional groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic chemistry.
Properties
IUPAC Name |
ethyl 3-chlorosulfonylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQDEHYHHKZBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399636 | |
Record name | ethyl 3-(chlorosulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103472-25-9 | |
Record name | ethyl 3-(chlorosulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(chlorosulfonyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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